2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are often studied for their biological activities.
Phenyl-substituted pyrazoles: These compounds have similar substituents and are used in various chemical and biological studies.
Uniqueness
2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H19N5O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H19N5O2S/c27-18(22-12-11-15-7-3-1-4-8-15)14-29-21-24-19-17(13-23-25-19)20(28)26(21)16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H,22,27)(H,23,25) |
InChI Key |
VPWYETIRVMJYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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